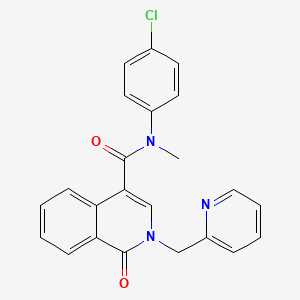

N-(4-氯苯基)-N-甲基-1-氧代-2-(2-吡啶基甲基)-1,2-二氢-4-异喹啉甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-chlorophenyl)-N-methyl-1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide is a useful research compound. Its molecular formula is C23H18ClN3O2 and its molecular weight is 403.87. The purity is usually 95%.

BenchChem offers high-quality N-(4-chlorophenyl)-N-methyl-1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-N-methyl-1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

杀虫活性

该化合物已被发现具有杀虫活性。 它是一种新型酰胺类化合物,旨在实现高活性、低毒性和低残留,目标是开发环境友好的杀虫剂 。 这些化合物通过与昆虫的瑞诺丁受体结合起作用,导致钙储存池不受控制地释放,这对昆虫来说是致命的 .

杂环分子的合成

该化合物用作合成各种杂环分子的前体。 它参与了咪唑和嘧啶等N-杂环的合成,这些杂环在医药和农药中至关重要 .

抗结核药

研究人员已经探索了该化合物在设计和合成具有抗结核药潜力的衍生物方面的应用。 这些衍生物被评估其对抗结核分枝杆菌的活性,结核分枝杆菌是导致结核病的细菌 .

作物保护分子的开发

该化合物用于开发具有独特作用机制的作物保护分子,以对抗日益普遍的杀虫剂抗性。 这在害虫综合防治策略中尤为重要 .

钙通道调节

由于其对钙通道,特别是瑞诺丁受体的作用,该化合物在钙通道调节方面具有潜在的应用。 这可能在开发针对与钙失调相关的疾病的新疗法方面具有重要意义 .

绿色化学

该化合物及其衍生物的合成符合绿色化学的原则。 目标是设计减少或消除有害物质的使用和产生的化学产品和工艺 .

亲电和亲核反应

该化合物可以在亲电和亲核反应中充当强效分子。 它用于结构功能化,例如酯、酰胺和脒的合成,这些是有机化学中的基本反应 .

神经生物学研究工具

生物活性

N-(4-chlorophenyl)-N-methyl-1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide, commonly referred to as N-CPM-PIC, is a synthetic compound that belongs to the isoquinoline class of organic compounds. Its complex structure and unique molecular characteristics suggest potential biological activities that warrant detailed exploration.

Molecular Characteristics

- Molecular Formula : C23H18ClN3O2

- Molecular Weight : 403.86 g/mol

- CAS Number : 303995-37-1

The compound features a chlorophenyl group, a methyl group, and a pyridinylmethyl moiety, contributing to its potential interactions with biological systems. The isoquinolinecarboxamide structure is particularly interesting for its pharmacological implications.

Biological Activity Overview

Preliminary studies on N-CPM-PIC indicate that it may exhibit various biological activities, including:

Antimicrobial Activity

Studies have demonstrated that isoquinoline derivatives can inhibit the growth of various bacteria. For instance, compounds structurally related to N-CPM-PIC have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis . Although specific data on N-CPM-PIC's antimicrobial effectiveness is not yet available, its structural similarity suggests it could possess comparable activity.

Enzyme Inhibition Studies

Research into related compounds has shown significant AChE inhibitory activity. For example, certain isoquinoline derivatives exhibited IC50 values as low as 1.13 µM against AChE . Given the structural parallels, N-CPM-PIC may also demonstrate similar enzyme inhibition capabilities, which could be beneficial in treating conditions like Alzheimer's disease.

Case Studies and Comparative Analysis

A comparative analysis of various isoquinoline derivatives reveals a trend where modifications in the molecular structure lead to varied biological activities. Below is a summary table illustrating the biological activities of selected isoquinoline derivatives:

| Compound Name | Antibacterial Activity | AChE Inhibition (IC50 µM) | Other Activities |

|---|---|---|---|

| Compound A | Moderate | 2.14 | Antitumor |

| Compound B | Strong | 0.63 | Anti-inflammatory |

| N-CPM-PIC | TBD | TBD | TBD |

Interaction Mechanisms

The interaction studies involving N-CPM-PIC focus on its binding affinity with biological targets such as receptors or enzymes involved in disease mechanisms. Preliminary data suggest that this compound may engage with specific sites on these targets, although detailed pharmacological profiling is necessary to elucidate these mechanisms further.

属性

IUPAC Name |

N-(4-chlorophenyl)-N-methyl-1-oxo-2-(pyridin-2-ylmethyl)isoquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O2/c1-26(18-11-9-16(24)10-12-18)22(28)21-15-27(14-17-6-4-5-13-25-17)23(29)20-8-3-2-7-19(20)21/h2-13,15H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTOBZEQMXGYWTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)Cl)C(=O)C2=CN(C(=O)C3=CC=CC=C32)CC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。